Arecaidine

Description

This compound has been reported in Areca catechu with data available.

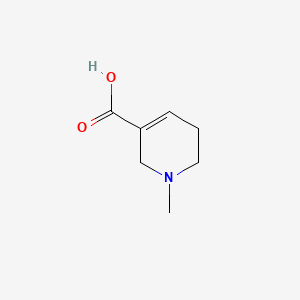

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-8-4-2-3-6(5-8)7(9)10/h3H,2,4-5H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJFTXKSFAMXQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198139 |

Source

|

| Record name | Arecaidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Arecaidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

499-04-7 |

Source

|

| Record name | Arecaidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arecaidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arecaidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arecaidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARECAIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S8YEV0D4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arecaidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

223 - 224 °C |

Source

|

| Record name | Arecaidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

The areca nut, chewed by hundreds of millions worldwide, harbors a complex cocktail of psychoactive alkaloids, primarily arecoline, arecaidine, guvacoline, and guvacine.[1][2][3] These compounds exert a wide range of effects on the central and peripheral nervous systems, making them a subject of significant toxicological concern and therapeutic interest.[1][3] This technical guide provides an in-depth pharmacological profile of this compound and its related alkaloids, focusing on their interactions with key neurotransmitter systems. We present a comprehensive summary of their receptor binding affinities, functional activities, pharmacokinetic properties, and toxicological profiles. Detailed methodologies for key experimental procedures are provided, alongside visual representations of their signaling pathways and a logical workflow for their pharmacological characterization.

Core Pharmacological Data

The primary pharmacological targets of areca alkaloids are muscarinic acetylcholine receptors (mAChRs), nicotinic acetylcholine receptors (nAChRs), and GABA transporters (GATs).[1][4] Arecoline and guvacoline are primarily cholinergic agents, acting as agonists at muscarinic receptors.[5][6][7] Arecoline also exhibits activity at nicotinic receptors.[6] In contrast, this compound and guvacine are potent inhibitors of GABA uptake. The quantitative data for these interactions are summarized in the following tables.

Table 1: Muscarinic Acetylcholine Receptor Binding Affinities and Functional Activities

| Alkaloid | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Efficacy | Species/System | Reference(s) |

| Arecoline | M1 | - | 7 | Agonist | Human (recombinant) | [8] |

| M2 | - | 95 | Agonist | Human (recombinant) | [8] | |

| M3 | - | 11 | Agonist | Human (recombinant) | [8] | |

| M4 | - | 410 | Agonist | Human (recombinant) | [8] | |

| M5 | - | 69 | Agonist | Human (recombinant) | [8] | |

| This compound | M1 | 99 ± 19 | - | Antagonist | Human (recombinant CHO cells) | [9] |

| M2 | - | (-log EC₅₀ = 8.22) | Agonist | Guinea-pig atria | [10] | |

| M3 | - | (-log EC₅₀ = 7.77) | Agonist | Guinea-pig ileum | [10] | |

| Guvacoline | Atrial & Ileal mAChRs | - | - | Weak full agonist | Rat | [11][12] |

Data for this compound's antagonistic activity at the M1 receptor is for a hydrobenzoin ester derivative.[9]

Table 2: Nicotinic Acetylcholine Receptor Functional Activities

| Alkaloid | Receptor Subtype | Functional Activity (EC₅₀, µM) | Efficacy (% of ACh response) | Species/System | Reference(s) |

| Arecoline | α4β2 | - | 6-10% (Partial Agonist) | Xenopus oocytes | [13][14] |

| α6-containing | - | 6-10% (Partial Agonist) | Xenopus oocytes | [13][14] | |

| α7 | No direct activation | Silent Agonist | Xenopus oocytes | [13][14] | |

| This compound | Not reported | - | - | - | [4] |

| Guvacoline | No significant activity | - | - | Xenopus oocytes | [6] |

Table 3: GABA Transporter Inhibition

| Alkaloid | Transporter Subtype | Inhibition Potency (IC₅₀, µM) | Species/System | Reference(s) |

| Guvacine | Human GAT-1 | 14 | Cloned human transporter | |

| Rat GAT-1 | 39 | Cloned rat transporter | ||

| Rat GAT-2 | 58 | Cloned rat transporter | ||

| Human GAT-3 | 119 | Cloned human transporter | ||

| Rat GAT-3 | 378 | Cloned rat transporter | ||

| Human BGT-1 | >1000 | Cloned human transporter | ||

| This compound | GABA uptake | Inhibits | Cat spinal cord and cerebellum | [15] |

Table 4: Pharmacokinetic Parameters

| Alkaloid | Species | Administration | Cₘₐₓ | Tₘₐₓ | t₁/₂ | Bioavailability | Reference(s) |

| Arecoline | Beagle Dogs | 3 mg/kg (oral) | 60.61 ng/mL | 120.07 min | 69.32 min | - | [16] |

| Fischer 344 Rats | 5 mg/kg (i.p.) | 1142 ± 554 ng/mL | 1 min | 5.8 min | - | [17] | |

| Humans | Chewing | Up to 140 µg/mL (saliva) | - | - | 85% (oral mucosa) | [17][18] | |

| This compound | Mouse | 20 mg/kg (p.o. & i.p.) | - | - | - | - | [19][20] |

Pharmacokinetic data for this compound is primarily from metabolism studies, with a focus on excretion patterns.[19][20]

Table 5: Toxicological Profile

| Alkaloid | Finding | Species/System | Reference(s) |

| Arecoline | Genotoxicity (chromosome aberrations, micronuclei) | Swiss albino mice | [21] |

| Cytotoxicity and genotoxicity | Cultured human buccal epithelial cells | [4] | |

| Oral submucous fibrosis, oral squamous cell carcinoma | Humans | [1][3] | |

| Hepatotoxicity, testicular toxicity | Rodents | [1] | |

| This compound | Genotoxicity (less potent than arecoline) | Swiss albino mice | [21] |

| Minor effects on cell survival and cellular thiols | Cultured human buccal epithelial cells | [4] | |

| Guvacoline | Decreases cell survival and cellular thiols | Cultured human buccal epithelial cells | [4] |

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a competitive binding assay to determine the affinity of areca alkaloids for muscarinic receptor subtypes, using [³H]-pirenzepine as a radioligand for M1 receptors as an example.

a. Membrane Preparation:

-

Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

b. Binding Assay:

-

The assay is performed in a 96-well plate format in a final volume of 250 µL.

-

To each well, add:

-

150 µL of the membrane preparation (3-20 µg protein for cells, 50-120 µg for tissue).

-

50 µL of varying concentrations of the unlabeled test compound (e.g., this compound).

-

50 µL of a fixed concentration of the radioligand (e.g., 5 nM [³H]-pirenzepine).

-

-

For total binding, no competing compound is added. For non-specific binding, a high concentration of a known muscarinic antagonist (e.g., atropine) is added.

-

The plate is incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.

c. Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI), using a cell harvester. This separates the bound from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

d. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Intracellular Calcium Mobilization Assay for Functional Activity at Gq-Coupled Receptors

This protocol describes a method to assess the functional agonist or antagonist activity of areca alkaloids at Gq-coupled muscarinic receptors (e.g., M1, M3, M5) by measuring changes in intracellular calcium concentration.[16][21][22][23][24]

a. Cell Preparation:

-

Seed cells expressing the target Gq-coupled receptor (e.g., CHO-M1 cells) into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.

-

On the day of the assay, remove the culture medium.

b. Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a suitable buffer (e.g., Hank's Balanced Salt Solution with HEPES). Probenecid may be included to prevent dye leakage.

-

Incubate the plate at 37°C for approximately one hour, followed by a brief incubation at room temperature to allow for de-esterification of the dye.

c. Compound Addition and Signal Detection:

-

Prepare a plate containing the areca alkaloids at various concentrations.

-

Place the cell plate into a fluorescence plate reader (e.g., a FlexStation or FLIPR).

-

The instrument adds the test compounds to the wells and immediately begins to monitor the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

d. Data Analysis:

-

The change in fluorescence intensity is plotted against time.

-

For agonists, the peak fluorescence response is plotted against the compound concentration to generate a dose-response curve, from which the EC₅₀ (effective concentration for 50% of the maximal response) and Eₘₐₓ (maximum effect) can be determined.

-

For antagonists, cells are pre-incubated with the antagonist before the addition of a known agonist. The antagonist's ability to shift the agonist's dose-response curve is used to calculate its potency (e.g., pA₂ value).

[³H]-GABA Uptake Inhibition Assay

This protocol details a method to measure the inhibitory potency of compounds like this compound and guvacine on GABA transporters.[25][26][27][28][29]

a. Cell/Synaptosome Preparation:

-

Use cell lines stably or transiently expressing the GABA transporter of interest (e.g., GAT-1) or synaptosomal preparations from brain tissue.

-

Plate the cells in a suitable format (e.g., 96-well plates) and allow them to adhere.

b. Uptake Assay:

-

Wash the cells with an appropriate uptake buffer (e.g., a Krebs-Ringer-HEPES buffer).

-

Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., guvacine) for a defined period.

-

Initiate the uptake by adding a solution containing a fixed concentration of [³H]-GABA.

-

Allow the uptake to proceed for a short, defined time (e.g., 3-20 minutes) at a controlled temperature (e.g., room temperature or 37°C).

c. Termination and Lysis:

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-GABA.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

d. Scintillation Counting:

-

Transfer the cell lysates to scintillation vials.

-

Add a scintillation cocktail and quantify the amount of [³H]-GABA taken up by the cells using a scintillation counter.

e. Data Analysis:

-

Plot the amount of [³H]-GABA uptake against the concentration of the inhibitor.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the specific GABA uptake by 50%, using non-linear regression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by areca alkaloids and a logical workflow for their pharmacological characterization.

Caption: M3 Muscarinic Receptor Signaling Pathway.

Caption: α4β2 Nicotinic Receptor Signaling Pathway.

Caption: Consequences of GAT-1 Inhibition.

Caption: Experimental Workflow for Alkaloid Characterization.

Conclusion

The alkaloids present in the areca nut, particularly this compound and its related compounds, exhibit a complex pharmacological profile with actions across multiple neurotransmitter systems. Arecoline and guvacoline primarily act as muscarinic agonists, with arecoline also showing partial agonism at key nicotinic receptor subtypes implicated in addiction. Conversely, this compound and guvacine are effective inhibitors of GABA reuptake. This multifaceted pharmacology likely underlies the diverse physiological and psychological effects of areca nut chewing. The data and protocols presented in this guide provide a comprehensive resource for researchers in pharmacology, toxicology, and drug development to further investigate the therapeutic potential and health risks associated with these prevalent psychoactive compounds. A thorough understanding of their mechanisms of action is crucial for developing strategies to mitigate the negative health consequences of areca nut use and for exploring the potential of these natural compounds as leads for novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cracking the Betel Nut: Cholinergic Activity of Areca Alkaloids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cracking the Betel Nut: Cholinergic Activity of Areca Alkaloids and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Guvacoline - Wikipedia [en.wikipedia.org]

- 8. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 10. Structure-activity relationships of new analogues of this compound propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity | PLOS One [journals.plos.org]

- 14. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of the Areca nut constituents this compound and guvacine on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 17. youtube.com [youtube.com]

- 18. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A metabolomic approach to the metabolism of the areca nut alkaloids arecoline and this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 22. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 23. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 25. d-nb.info [d-nb.info]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

The Indirect Influence of Arecaidine on the Cholinergic Landscape of Areca Nuts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Areca nut, chewed by hundreds of millions worldwide, is recognized for its psychoactive properties, which are largely attributed to its constituent alkaloids. While arecoline is a well-documented agonist at both muscarinic and nicotinic acetylcholine receptors, the role of its primary metabolite, arecaidine, in the cholinergic activity of the nut is often misconstrued. This technical guide elucidates the current scientific understanding of this compound's pharmacological profile. Based on available evidence, this compound does not exhibit direct agonist or antagonist activity at cholinergic receptors. Instead, its primary neuroactive role is the inhibition of γ-aminobutyric acid (GABA) uptake. This guide will detail the cholinergic activity of the precursor molecule, arecoline, and contrast it with the GABAergic activity of this compound. We will provide an overview of the experimental methodologies used to determine these activities and explore the signaling pathways involved. The indirect influence of this compound on the overall neuropharmacological effects of Areca nut consumption, through its modulation of the GABAergic system, will also be discussed.

Introduction: The Alkaloids of the Areca Nut

The primary psychoactive alkaloids found in the Areca nut (Areca catechu) are arecoline, this compound, guvacoline, and guvacine. Arecoline is the most abundant and is primarily responsible for the central nervous system effects associated with chewing the nut.[1] It is a parasympathomimetic and acts as a partial agonist at both muscarinic and nicotinic acetylcholine receptors.[2][3]

This compound is a major metabolite of arecoline and is also present in the nut.[2] However, contrary to what its structural similarity to arecoline might suggest, current research indicates that this compound does not possess direct cholinergic activity.[4] A study evaluating the muscarinic and nicotinic activity of the four major Areca alkaloids found that neither guvacine nor this compound produced detectable responses from cells expressing M1 and M3 muscarinic acetylcholine receptors.[4] Instead, this compound's primary established mechanism of action is the inhibition of GABA uptake, thereby increasing the concentration of this inhibitory neurotransmitter in the synaptic cleft.[3][5]

This guide will, therefore, first summarize the direct cholinergic effects of arecoline to provide context and then delve into the distinct pharmacological role of this compound.

Cholinergic Activity of Arecoline

Arecoline's effects on the central and peripheral nervous systems are primarily mediated by its interaction with acetylcholine receptors.

Muscarinic Receptor Activity

Arecoline is a potent agonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors involved in a wide range of physiological functions.[4] There are five subtypes of muscarinic receptors (M1-M5). Arecoline's stimulation of these receptors, particularly M1, M2, and M3, contributes to many of the well-known effects of Areca nut chewing, such as increased salivation, sweating, and a feeling of euphoria.[6]

Nicotinic Receptor Activity

In addition to its muscarinic activity, arecoline also acts as a partial agonist at certain nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[4] Specifically, arecoline has been shown to have activity at α4β2* and α6* nAChR subtypes, which are associated with the addictive properties of nicotine.[7][8] This interaction is thought to contribute to the habit-forming nature of Areca nut use.[7]

Quantitative Data for Arecoline's Cholinergic Activity

The following table summarizes the available quantitative data on the interaction of arecoline with cholinergic receptors. It is important to note that specific binding affinities (Ki), efficacy, and potency (EC50) values can vary depending on the experimental system and conditions.

| Ligand | Receptor Subtype | Assay Type | Species | Key Findings | Reference |

| Arecoline | Muscarinic (general) | Functional Assays | Various | Potent agonist | [6] |

| Arecoline | M1, M2, M3 | Functional Assays | Various | Agonist activity | [7] |

| Arecoline | α4β2* nAChR | Two-electrode voltage clamp | Xenopus oocytes | Partial agonist, ~6-10% efficacy | [7] |

| Arecoline | α6* nAChR | Two-electrode voltage clamp | Xenopus oocytes | Partial agonist, ~6-10% efficacy | [7] |

| Arecoline | α7 nAChR | Two-electrode voltage clamp | Xenopus oocytes | Silent agonist | [7] |

Note: Quantitative binding affinity data (Ki values) for arecoline across all cholinergic receptor subtypes is not consistently reported in the literature. The available data focuses more on its functional agonist properties.

The Pharmacological Role of this compound

While structurally related to arecoline, this compound presents a distinct pharmacological profile.

Lack of Direct Cholinergic Activity

As previously stated, studies have shown that this compound does not elicit a response at M1 and M3 muscarinic receptors.[4] While it has been utilized as a chemical scaffold for the development of selective M2 muscarinic receptor agonists, this compound itself is not considered a direct cholinergic agent.[4][9][10]

Inhibition of GABA Uptake

The primary and most potent neurochemical action of this compound is the inhibition of γ-aminobutyric acid (GABA) reuptake.[3][5] GABA is the main inhibitory neurotransmitter in the central nervous system. By blocking the GABA transporters (GATs), this compound increases the extracellular concentration of GABA, leading to enhanced inhibitory neurotransmission. This action is thought to contribute to the anxiolytic and sedative effects reported by some Areca nut users.

Indirect Modulation of Cholinergic Activity

The GABAergic and cholinergic systems are intricately linked within the central nervous system. GABAergic interneurons, for instance, can modulate the activity of cholinergic neurons. Therefore, by increasing GABAergic tone, this compound may indirectly influence the overall effects of arecoline's cholinergic stimulation. This could manifest as a modulation of the stimulant effects of arecoline or a contribution to the complex psychoactive experience of the user.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the relationship between arecoline and this compound.

Caption: Arecoline's direct agonistic action on cholinergic receptors.

Caption: this compound's inhibitory action on the GABA transporter.

Caption: Metabolic and functional relationship of arecoline and this compound.

Experimental Protocols

The following are generalized protocols for assessing the cholinergic and GABAergic activities of compounds like arecoline and this compound.

Muscarinic Receptor Binding Assay (for Arecoline)

This protocol is adapted from standard radioligand binding assay procedures.[11][12]

Objective: To determine the binding affinity (Ki) of a test compound (e.g., arecoline) for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes expressing the desired human muscarinic receptor subtype (e.g., M1, M2, M3).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

Test compound (arecoline).

-

Non-specific binding control (e.g., atropine).

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

96-well filter plates.

-

Vacuum manifold.

-

Scintillation counter and fluid.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either buffer, the non-specific binding control, or the test compound at various concentrations.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 of the test compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.

Caption: Workflow for a muscarinic receptor binding assay.

GABA Uptake Inhibition Assay (for this compound)

This protocol is a generalized method based on common GABA uptake assay procedures.[5][13]

Objective: To determine the inhibitory potency (IC50) of a test compound (e.g., this compound) on GABA uptake into synaptosomes or cells expressing GABA transporters.

Materials:

-

Synaptosomes or cells expressing GATs.

-

[³H]-GABA.

-

Test compound (this compound).

-

Known GAT inhibitor (e.g., tiagabine) as a positive control.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES).

-

96-well plates.

-

Scintillation counter and fluid.

Procedure:

-

Prepare serial dilutions of the test compound.

-

Pre-incubate the synaptosomes or cells with the test compound or vehicle in the uptake buffer at 37°C for a short period (e.g., 10-15 minutes).

-

Initiate the uptake by adding [³H]-GABA to the wells.

-

Incubate for a short, defined time at 37°C (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Terminate the uptake by rapid filtration through filter plates and washing with ice-cold buffer.

-

Quantify the amount of [³H]-GABA taken up by the cells/synaptosomes using a scintillation counter.

-

Determine the IC50 of the test compound by plotting the percentage of inhibition of [³H]-GABA uptake against the concentration of the test compound.

Caption: Workflow for a GABA uptake inhibition assay.

Conclusion

References

- 1. Cracking the Betel Nut: Cholinergic Activity of Areca Alkaloids and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arecoline - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cracking the Betel Nut: Cholinergic Activity of Areca Alkaloids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of the Areca nut constituents this compound and guvacine on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of new analogues of this compound propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Muscarinic properties of compounds related to this compound propargyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stimulation of ganglionic muscarinic M1 receptors by a series of tertiary this compound and isothis compound esters in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 13. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Arecaidine-Induced DNA Damage in the Presence of Cu(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arecaidine, a primary alkaloid found in the areca nut, is a compound of significant interest in oncology and toxicology due to its association with oral carcinogenesis. While this compound alone exhibits limited genotoxicity, its capacity to induce DNA damage is dramatically potentiated in the presence of copper (II) ions, particularly under alkaline conditions. This technical guide provides an in-depth examination of the mechanisms, experimental evaluation, and cellular consequences of this compound- and Cu(II)-mediated DNA damage. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the genotoxic effects of areca nut alkaloids and the development of potential therapeutic interventions.

Introduction

The chewing of betel quid, which contains areca nut, is a widespread practice, particularly in Asia, and is strongly correlated with a high incidence of oral cancer. This compound, an alkaloid derived from arecoline, is a key component of the areca nut. Mechanistic studies have revealed that this compound's carcinogenic potential is significantly amplified by the presence of copper (II) ions, a metal naturally found in the areca nut, and the alkaline environment created by the slaked lime in betel quid. This guide delves into the synergistic action of this compound and Cu(II) in inducing DNA damage, a critical initiating event in carcinogenesis.

The Core Mechanism: Redox Cycling and Oxidative Stress

The primary mechanism by which the this compound-Cu(II) combination induces DNA damage is through the generation of reactive oxygen species (ROS). This compound alone does not significantly cause DNA strand breaks. However, in the presence of Cu(II) and under alkaline conditions, a redox cycle is initiated.[1]

Under alkaline pH, this compound is more likely to donate electrons. This facilitates the reduction of Cu(II) to Cu(I). The resulting Cu(I) can then react with molecular oxygen to produce superoxide radicals (O₂⁻), which can be further converted to hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH). These hydroxyl radicals are potent agents of DNA damage, capable of causing single- and double-strand breaks, as well as base modifications. This process ultimately leads to significant DNA double-strand breaks.[1]

Signaling Pathway of this compound-Cu(II) Induced DNA Damage

The DNA damage instigated by this compound and Cu(II) triggers a complex cellular response known as the DNA Damage Response (DDR). This signaling network aims to repair the damage or, if the damage is too severe, initiate programmed cell death (apoptosis).

References

Psychoactive properties of Arecaidine in zebrafish models

An In-depth Technical Guide to the Psychoactive Properties of Arecaidine in Zebrafish Models

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the psychoactive properties of this compound, a primary alkaloid of the areca nut, utilizing the zebrafish (Danio rerio) model. Zebrafish are a powerful tool in neuropharmacology due to their genetic tractability, rapid development, and conserved neural pathways relevant to human neurobiology. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visualizations of associated molecular pathways and workflows to facilitate further investigation and drug development.

Psychoactive Profile of this compound

This compound, a key psychoactive compound in the areca nut, has been demonstrated to induce distinct behavioral alterations in both larval and adult zebrafish.[1][2] Unlike the more abundant arecoline, which is often associated with increased locomotion, this compound's effects are more nuanced, primarily impacting social and aggressive behaviors in adult models.[2][3] In zebrafish larvae, however, it has been associated with hyperactivity-like behaviors.[2][3] Transcriptome analysis suggests that this compound exposure primarily affects pathways related to protein synthesis and transport, distinguishing its molecular impact from other areca alkaloids like arecoline, which are more associated with endoplasmic reticulum stress and apoptosis signaling.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's effects in zebrafish.

Table 1: Behavioral Effects of this compound in Adult Zebrafish

| Behavioral Assay | Key Metric | This compound Effect | Concentration | Exposure Duration | Citation |

|---|---|---|---|---|---|

| Aggression Test | Number of attacks / bites | Reduced Aggressiveness | Not specified in abstract | Not specified in abstract | [2][3] |

| Social Interaction | Conspecific interaction time | Reduced Social Interaction | Not specified in abstract | Not specified in abstract |[2][3] |

Table 2: Developmental and Motor Effects of this compound in Zebrafish Larvae

| Assay | Key Metric | This compound Effect | Concentration(s) | Exposure Timepoint | Citation |

|---|---|---|---|---|---|

| Development | Malformation Rate | Increased (dose-dependent) | 0.1, 1, 10, 100, 1000 µM | 96 hpf | [5] |

| Development | Body Length | Altered (dose-dependent) | 0.1, 1, 10, 100, 1000 µM | 96 hpf | [5] |

| Development | Mortality/Hatchability | No significant change | Up to 1000 µM | 72-96 hpf | [5] |

| Locomotor Activity | Total Swimming Distance | Decreased | 10 µM | 96 hpf | [5] |

| Locomotor Activity | Locomotor Activity | Hyperactivity-like behaviors | Not specified in abstract | Larval Stage | [2][3] |

| Oxidative Stress | Reactive Oxygen Species (ROS) | Increased (dose-dependent) | 0.1, 1, 10, 100, 1000 µM | 96 hpf |[5] |

Note: Some studies report seemingly contradictory findings, such as hyperactivity[2][3] versus decreased swimming activity[5]. This may be due to differences in experimental protocols, such as the specific behavioral paradigms used, exposure concentrations, and the developmental stage of the larvae.

Detailed Experimental Protocols

The methodologies described below are synthesized from studies investigating this compound in zebrafish.

Zebrafish Husbandry and Maintenance

-

Strain: Wild-type (e.g., AB strain) zebrafish are commonly used.

-

Housing: Fish are maintained in a recirculating tank system with controlled parameters: temperature (28 ± 1°C), pH (7.0-7.5), and a 14:10 hour light/dark cycle.

-

Feeding: Adult fish are typically fed commercially available flake food and/or live brine shrimp twice daily.

-

Embryo Collection: Embryos are obtained through natural spawning, collected, and raised in embryo medium in a petri dish at 28°C.

This compound Exposure

-

Preparation: this compound is dissolved in embryo medium or system water to create a stock solution. Serial dilutions are performed to achieve the desired final concentrations (e.g., 0.1 µM to 1000 µM).[5] A vehicle control group (medium only) is essential.

-

Administration: Exposure is typically via waterborne immersion.

-

Larval Assays: Healthy, synchronized embryos/larvae (e.g., 96 hours post-fertilization, hpf) are placed into the wells of a multi-well plate containing the different this compound concentrations.[5][6]

-

Adult Assays: Adult fish are individually or group-housed in tanks containing the this compound solution for a specified duration before behavioral testing.

-

Behavioral Assays

3.3.1 Larval Photomotor Response Assay

-

Objective: To assess locomotor activity and response to light/dark transitions.

-

Apparatus: A multi-well plate placed within an automated tracking cabinet equipped with an infrared camera and a light source.

-

Protocol:

-

Larvae (e.g., 120 hpf) are acclimated in the dark for a period (e.g., 20-30 minutes).

-

Locomotor activity is recorded over alternating light and dark cycles (e.g., 10 minutes light, 10 minutes dark, repeated).[5][7]

-

Software tracks the total distance moved, velocity, and time spent in different movement states (e.g., slow, medium, fast).[7]

-

3.3.2 Adult Social Interaction Test

-

Objective: To measure the preference of a test fish to spend time with conspecifics.

-

Apparatus: A rectangular test tank with a transparent separator dividing it into compartments.

-

Protocol:

-

A test fish is placed in the main compartment, and a group of conspecifics (stimulus fish) is placed in an adjacent compartment.

-

The movement of the test fish is recorded for a set duration (e.g., 5-10 minutes).

-

Metrics analyzed include the percentage of time spent near the conspecific separator and the average distance to the separator.[3]

-

3.3.3 Adult Aggression Test (Mirror-Induced)

-

Objective: To quantify aggressive displays towards a perceived rival.

-

Apparatus: A standard test tank with a mirror placed along one side.

-

Protocol:

-

An individual fish is acclimated to the tank.

-

A mirror is introduced to one side of the tank.

-

The fish's behavior is recorded for a defined period (e.g., 5 minutes).

-

Aggressive behaviors such as bites, fin displays, and charges towards the mirror are counted.

-

Visualization of Pathways and Workflows

The following diagrams were generated using Graphviz to illustrate key concepts.

Proposed Mechanism of Action

Molecular docking studies suggest that areca alkaloids, including this compound, may bind to muscarinic acetylcholine receptors (mAChRs), which could mediate their effects on the central nervous system and subsequent behavioral changes.[2][3]

Caption: Proposed mechanism for this compound's psychoactive effects.

Experimental Workflow for Behavioral Analysis

This diagram outlines a typical workflow for assessing the psychoactive effects of this compound in zebrafish, from initial exposure to final data interpretation.

Caption: A typical experimental workflow for zebrafish neurobehavioral studies.

Conclusion

The zebrafish model has proven valuable in elucidating the specific psychoactive effects of this compound. Key findings indicate that this compound significantly modulates social and aggressive behaviors in adult zebrafish and induces hyperactivity-like states in larvae, alongside dose-dependent developmental effects.[2][5] The proposed mechanism involves interaction with muscarinic acetylcholine receptors and downstream effects on protein synthesis and transport pathways.[2][4] The detailed protocols and workflows provided herein offer a framework for standardized, reproducible research, essential for advancing our understanding of areca alkaloid neuropharmacology and exploring its potential therapeutic or toxicological implications.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of the psychoactive activity of four primary Areca nut alkaloids in zebrafish by behavioral approach and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of the psychoactive activity of four primary Areca nut alkaloids in zebrafish by behavioral approach and mol… [ouci.dntb.gov.ua]

- 5. Oxidative Stress and Endoplasmic Reticulum Stress Contributes to Arecoline and Its Secondary Metabolites-Induced Dyskinesia in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmaceutical Assessment Suggests Locomotion Hyperactivity in Zebrafish Triggered by Arecoline Might Be Associated with Multiple Muscarinic Acetylcholine Receptors Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Biological effects of Arecaidine from Areca nut extracts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arecaidine, a prominent alkaloid found in the areca nut, exhibits a range of biological activities with significant implications for neuroscience and cell biology research. As a metabolite of arecoline, this compound's effects are multifaceted, primarily centering on its role as a gamma-aminobutyric acid (GABA) uptake inhibitor and its interactions with muscarinic acetylcholine receptors (mAChRs). This technical guide provides an in-depth overview of the biological effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further investigation and drug development endeavors.

Introduction

The areca nut, chewed by millions worldwide, contains a complex mixture of alkaloids, with arecoline being the most abundant.[1] Arecoline is readily hydrolyzed to this compound, particularly in the alkaline conditions created by the addition of slaked lime during traditional betel quid preparation.[2] While arecoline's effects are well-documented, this compound possesses its own distinct pharmacological profile that warrants detailed examination. This guide focuses on the biological impact of this compound, distinguishing its actions from those of its precursor, arecoline, and providing a comprehensive resource for the scientific community.

Core Biological Activities

This compound's primary biological effects can be categorized into two main areas: its influence on GABAergic neurotransmission and its interaction with the cholinergic system.

Inhibition of GABA Uptake

This compound is a potent inhibitor of GABA uptake, which leads to an increase in the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS).[3][4][5][6][7] This inhibition potentiates the inhibitory action of GABA on neurons.[4]

Muscarinic Acetylcholine Receptor Modulation

While this compound itself shows limited direct agonist activity at muscarinic acetylcholine receptors (mAChRs), its derivatives, such as this compound propargyl ester (APE), are potent muscarinic agonists with some selectivity for M2 receptors.[8] Conversely, other derivatives can act as competitive antagonists at M1 and M2 receptor subtypes.[8] this compound has been identified as a specific M2-agonist in some studies.[2][3]

Quantitative Data on Biological Effects

The following tables summarize the available quantitative data on the biological effects of this compound and its derivatives.

| Compound | Receptor/Transporter | Assay Type | Value | Cell/Tissue Type | Reference |

| This compound Propargyl Ester (APE) | M2 Muscarinic Receptor | Functional Assay | -log EC50 = 8.22 | Guinea-pig isolated atria | [8] |

| This compound Propargyl Ester (APE) | M2 Muscarinic Receptor | Functional Assay | -log EC50 = 7.77 | Guinea-pig isolated ileum | [8] |

| This compound 2-butynyl ester | M2 Muscarinic Receptor | Functional Assay | -log EC50 = 6.80 | Guinea-pig isolated atria | [8] |

| This compound 2-butynyl ester | M2 Muscarinic Receptor | Functional Assay | -log EC50 = 6.70 | Guinea-pig isolated ileum | [8] |

| (R,R)-hydrobenzoin ester of this compound | M1 Muscarinic Receptor | Radioligand Binding Assay | Ki = 99 ± 19 nM | CHO-K1 cells expressing human M1 mAChR | [9] |

| (S,S)-hydrobenzoin ester of this compound | M1 Muscarinic Receptor | Radioligand Binding Assay | Ki = 800 ± 200 nM | CHO-K1 cells expressing human M1 mAChR | [9] |

| (R,S)-hydrobenzoin ester of this compound | M1 Muscarinic Receptor | Radioligand Binding Assay | Ki = 380 ± 90 nM | CHO-K1 cells expressing human M1 mAChR | [9] |

Table 1: Muscarinic Receptor Binding and Functional Potency of this compound Derivatives

| Compound | Effect | Concentration | Cell/Tissue Type | Reference |

| Topical this compound | Blocked basket cell inhibition of Purkinje cells | 6.6-10 x 10⁻³ M | Cat Cerebellum | [4] |

| This compound | Stimulated collagen synthesis and proliferation | Concentration-dependent | Human buccal mucosa fibroblasts | [10][11] |

| Arecoline (metabolized to this compound) | Inhibited cell attachment, spreading, and migration | > 0.4 mM | Human gingival fibroblasts | [12] |

| Arecoline (metabolized to this compound) | Decreased cell growth and collagen synthesis | Dose-dependent | Human gingival fibroblasts | [12] |

Table 2: Cellular Effects of this compound

Signaling Pathways and Mechanisms of Action

GABAergic Signaling Pathway

This compound's inhibition of GABA transporters (GATs) leads to an accumulation of GABA in the synaptic cleft. This enhances the activation of both ionotropic GABA-A and metabotropic GABA-B receptors on postsynaptic neurons, resulting in increased chloride influx and hyperpolarization, thus dampening neuronal excitability.

Muscarinic Acetylcholine Receptor Signaling

Derivatives of this compound act on various subtypes of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). Agonism at M2 receptors, for instance, typically leads to the inhibition of adenylyl cyclase, decreased cAMP levels, and the opening of potassium channels, resulting in hyperpolarization and inhibitory effects, particularly in cardiac tissue. Antagonism of M1 receptors would block the Gq-coupled pathway, preventing the activation of phospholipase C and subsequent downstream signaling.

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the study of this compound's biological effects.

GABA Uptake Inhibition Assay

This protocol is designed to measure the inhibition of GABA uptake by this compound in a cellular or tissue-slice model.

Protocol:

-

Cell/Tissue Preparation:

-

Culture appropriate cells (e.g., HEK293 cells expressing GABA transporters) to confluence in 24-well plates.

-

Alternatively, prepare thin slices (e.g., 300-400 µm) of brain tissue (e.g., cortex or cerebellum) using a vibratome.

-

-

Pre-incubation:

-

Wash the cells or tissue slices with an appropriate buffer (e.g., Krebs-Ringer-HEPES).

-

Pre-incubate the samples for 15-30 minutes at 37°C with varying concentrations of this compound. Include a control group with buffer only.

-

-

GABA Uptake:

-

Initiate the uptake reaction by adding a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]-GABA) to each well or tube.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for GABA uptake.

-

-

Termination and Washing:

-

Terminate the uptake by rapidly aspirating the incubation medium and washing the cells or tissue slices multiple times with ice-cold buffer to remove extracellular [³H]-GABA.

-

-

Lysis and Scintillation Counting:

-

Lyse the cells or tissue slices using a lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the amount of [³H]-GABA uptake for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound or its derivatives for specific muscarinic receptor subtypes.[9]

Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the muscarinic receptor subtype of interest in a cold buffer.

-

Centrifuge the homogenate and resuspend the pellet (membrane fraction) in a fresh buffer. Determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound (this compound or its derivative).

-

Include controls for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known muscarinic antagonist like atropine).

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Scintillation Counting:

-

Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Fibroblast Proliferation (MTT) Assay

This assay is used to assess the effect of this compound on the proliferation of fibroblasts.

Protocol:

-

Cell Seeding:

-

Seed human buccal mucosa fibroblasts into a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Treatment:

-

Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Remove the medium and add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Express the results as a percentage of the control and plot the cell viability against the this compound concentration to determine its effect on proliferation.

-

Collagen Synthesis Assay

This protocol quantifies the amount of collagen produced by fibroblasts in response to this compound treatment.

Protocol:

-

Cell Culture and Treatment:

-

Culture human buccal mucosa fibroblasts to near confluence in 6-well plates.

-

Treat the cells with different concentrations of this compound in a serum-free medium containing ascorbic acid (a cofactor for collagen synthesis) for 24-48 hours.

-

-

Radiolabeling:

-

Add [³H]-proline to the culture medium and incubate for a further 24 hours. Proline is incorporated into newly synthesized collagen.

-

-

Sample Collection:

-

Collect the cell culture medium (containing secreted collagen) and the cell layer separately.

-

-

Collagenase Digestion:

-

Precipitate the proteins from the medium and cell layer using trichloroacetic acid (TCA).

-

Wash the protein pellets and resuspend them in a buffer.

-

Digest the samples with purified bacterial collagenase to specifically degrade collagen.

-

-

Scintillation Counting:

-

Separate the collagenase-digestible (collagen) and non-collagenase-digestible (non-collagen proteins) fractions.

-

Measure the radioactivity in both fractions using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of [³H]-proline incorporated into collagen and non-collagen proteins.

-

Express the results as a percentage of total protein synthesis or as absolute amounts of collagen synthesized.

-

Cellular and Systemic Effects

Effects on Fibroblasts and Keratinocytes

This compound has been shown to stimulate collagen synthesis and proliferation in human buccal mucosa fibroblasts in a concentration-dependent manner.[10][11] This effect is more potent than that of arecoline.[12] These findings are significant in the context of oral submucous fibrosis (OSF), a precancerous condition associated with areca nut chewing, which is characterized by excessive collagen deposition.

Central Nervous System Effects

As a GABA uptake inhibitor, this compound has the potential to modulate neuronal activity in the CNS. By increasing extracellular GABA levels, it can enhance inhibitory neurotransmission, which may contribute to the sedative and euphoric effects reported by areca nut users.[13] However, its effects are complex, as it has also been shown to reduce the pain threshold in some animal models.[2]

Cardiovascular Effects

The cardiovascular effects of this compound are less clear compared to arecoline. Arecoline is known to cause cardiovascular effects such as changes in heart rate and blood pressure.[1] Since arecoline is metabolized to this compound, some of the observed cardiovascular effects of areca nut chewing may be attributable to this compound's actions, potentially through its influence on the autonomic nervous system via muscarinic receptors.

Conclusion

This compound is a biologically active alkaloid with significant effects on the central nervous system and various cell types. Its primary mechanisms of action, inhibition of GABA uptake and modulation of muscarinic acetylcholine receptors, make it a compound of interest for research in neuroscience and drug development. The dual effects on fibroblast proliferation—stimulation at lower concentrations and inhibition at higher concentrations (as seen with its precursor arecoline)—highlight the complexity of its biological impact. This technical guide provides a foundational resource for researchers, summarizing the current knowledge on this compound's biological effects and providing detailed experimental frameworks for future investigations. Further research is warranted to fully elucidate the therapeutic and toxicological potential of this prevalent areca nut alkaloid.

References

- 1. Role of muscarinic receptor subtypes in central antinociception - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of muscarinic receptor subtypes in central antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effects of the Areca nut constituents this compound and guvacine on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scitepress.org [scitepress.org]

- 6. mdpi.com [mdpi.com]

- 7. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of new analogues of this compound propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Aliphatic and heterocyclic analogues of this compound propargyl ester. Structure-activity relationships of mono- and bivalent ligands at muscarinic M1 (M4), M2 and M3 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stimulation of human fibroblast collagen synthesis in vitro by gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Techniques to Assess Collagen Synthesis , Deposition , and Cross-Linking In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 13. Euphoria - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes: Methods for Extracting Arecaidine from Areca Nuts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arecaidine is one of the primary pyridine alkaloids found in the nuts of the Areca catechu L. tree, commonly known as areca or betel nuts.[1] Alongside arecoline, guvacine, and guvacoline, this compound is a major bioactive compound of interest for pharmacological and toxicological studies.[2][3] Arecoline, a methyl ester, can be hydrolyzed to this compound, a carboxylic acid, a process that can occur naturally or be induced during extraction.[4] The concentration of this compound in various areca nut products can range from 0.14 to 1.70 mg/g.[4][5][6] Efficient and selective extraction of this compound is crucial for research into its physiological effects, for the development of analytical standards, and for potential pharmaceutical applications.[7] This document outlines several effective methods for extracting this compound, providing detailed protocols and comparative data to guide researchers in selecting the most appropriate technique for their objectives.

Extraction Methodologies Overview

The extraction of alkaloids from plant matrices involves separating them from other components like tannins, fats, and cellulose.[1][8] Common strategies leverage the basic nature of alkaloids. Advanced techniques aim to improve efficiency, reduce solvent use, and shorten extraction times.

-

Solvent (Acid-Base) Extraction : A traditional and robust method that utilizes the differential solubility of alkaloids in acidic and basic solutions. The alkaloid is typically converted to its free base form, extracted into an organic solvent, and then purified.[8]

-

Subcritical Water Extraction (SWE) : A green extraction technique that uses water at elevated temperatures (100–374°C) and pressures to act as a tunable solvent.[9][10] By altering the temperature, the polarity of water can be decreased to mimic organic solvents like methanol or ethanol, enabling the extraction of moderately polar compounds like this compound.[10]

-

Supercritical CO₂ (SC-CO₂) Extraction : This method uses carbon dioxide above its critical temperature and pressure as a solvent.[11][12][13] It is highly effective for nonpolar compounds but can be adapted for more polar molecules like alkaloids by adding a modifier (e.g., ethanol). It offers high selectivity and leaves no solvent residue.

Quantitative Data Summary

The selection of an extraction method often depends on a balance between yield, purity, cost, and environmental impact. The following table summarizes quantitative data from various studies on alkaloid extraction from areca nuts to facilitate comparison.

| Extraction Method | Key Parameters | Target Analyte(s) | Yield / Extraction Rate | Source |

| Subcritical Water Extraction (SWE) | Temp: 110°C; Time: 50 min; Liquid-to-Solid Ratio: 19:1 | Total Areca Alkaloids | 81.7% (8.17 mg/g) | [9] |

| Supercritical CO₂ (SC-CO₂) Extraction | Pressure: 10.3 MPa; Temp: 50°C | Arecoline | Optimal yield achieved under these conditions (specific % not stated) | [11][12] |

| Microwave-Assisted SC-CO₂ Extraction | Pressure: 33 MPa; Temp: 63°C; Microwave Power: 480 W | Arecoline | 0.448% (4.48 mg/g) | [14] |

| Solvent Extraction (Acetone) | 80% Acetone; pH 4; Time: 90 min; Substrate: 10% w/v | Polyphenols (with minimal arecoline) | Arecoline extracted: 1.73 mg/g | [15] |

Experimental Protocols

Protocol 1: General Acid-Base Solvent Extraction for this compound

This protocol is a classic method for isolating alkaloids based on their chemical properties.

Materials:

-

Dried, powdered areca nuts

-

5% Hydrochloric acid (HCl)

-

10% Ammonium hydroxide (NH₄OH) or Sodium Carbonate (Na₂CO₃) solution

-

Chloroform or Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel, beakers, flasks

-

pH meter or pH paper

Procedure:

-

Acidification & Defatting: a. Macerate 100 g of powdered areca nut in 500 mL of 5% HCl for 24 hours with intermittent shaking. This protonates the alkaloids, making them water-soluble salts. b. Filter the mixture and collect the acidic aqueous extract. c. Wash the acidic extract with chloroform in a separatory funnel (3 x 150 mL) to remove fats, oils, and other non-polar impurities. Discard the organic layer.[8]

-

Basification: a. Slowly add 10% NH₄OH solution to the acidic extract while stirring until the pH reaches 9-10.[8] This deprotonates the alkaloid salts, converting them into their free base form, which is less soluble in water and more soluble in organic solvents. b. A precipitate may form at this stage.

-

Extraction of Free Base: a. Transfer the alkaline mixture to a separatory funnel and extract it with chloroform (4 x 150 mL). b. Combine the organic (chloroform) layers. The this compound free base is now in the organic phase.

-

Drying and Concentration: a. Dry the combined organic extract over anhydrous sodium sulfate to remove residual water. b. Filter to remove the sodium sulfate. c. Evaporate the solvent using a rotary evaporator under reduced pressure to yield the crude alkaloid extract.

-

Purification (Optional): a. The crude extract can be further purified using techniques like column chromatography or preparative HPLC to isolate this compound from other co-extracted alkaloids.[16]

Protocol 2: Subcritical Water Extraction (SWE)

This protocol utilizes an environmentally friendly solvent (water) under specific conditions optimized for areca alkaloid extraction.[9]

Materials & Equipment:

-

Dried, powdered areca nut husk or whole nut

-

Subcritical water extraction system

-

Deionized water

-

Filtration apparatus

Procedure:

-

Sample Preparation: Load the powdered areca nut sample into the extraction vessel of the SWE system.

-

Set Parameters: Configure the system to the following optimal parameters[9]:

-

Temperature: 110°C

-

Extraction Time: 50 minutes

-

Liquid-to-Solid Ratio: 19:1 (mL of water to g of sample)

-

-

Extraction: Start the extraction process. The system will pump deionized water through the sample under the set temperature and pressure (pressure must be sufficient to keep water in a liquid state).

-

Collection: Collect the aqueous extract as it exits the system after cooling.

-

Post-Extraction: a. Filter the collected extract to remove any particulate matter. b. The aqueous extract containing the alkaloids can be used directly for analysis or can be further processed (e.g., by freeze-drying or liquid-liquid extraction as described in Protocol 1) for concentration and purification.

Protocol 3: Sample Preparation and Quantification by LC-MS/MS

This protocol details the preparation of an extract for accurate quantification of this compound and other alkaloids.[4]

Materials & Equipment:

-

Crude extract or finely powdered areca nut product

-

Deionized water

-

1% Trifluoroacetic acid (TFA) solution

-

Internal standards (e.g., this compound-D₅)

-

Centrifuge and microcentrifuge tubes

-

LC-MS/MS system with a C18 column

Procedure:

-

Initial Aqueous Extraction: a. Weigh 400 mg of finely powdered areca nut into a tube. b. Add 2.0 mL of deionized water. c. Shake or vortex intermittently for 1 hour at room temperature. d. Centrifuge at 13,000 rpm for 5 minutes to pellet the solid particles. e. Carefully transfer the supernatant (the aqueous extract) to a clean vial.[4]

-

Preparation for Injection: a. Take 10 µL of the aqueous extract. b. Add a known amount of internal standard (e.g., 50 ng of this compound-D₅) to account for instrumental variability. c. Dilute the mixture to a final volume of 1000 µL with 1% TFA solution.[4] d. Vortex the sample and transfer it to an LC-MS/MS vial.

-

LC-MS/MS Analysis: a. Inject an appropriate volume (e.g., 8 µL) into the LC-MS/MS system.[4] b. Chromatographic Separation: Use a C18 column with a gradient elution program. For example, a mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B). c. Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set specific precursor-to-product ion transitions for this compound and its internal standard to ensure selective and sensitive detection.

Visualizations

Caption: General workflow for this compound extraction and analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. HPLC-Based Qualitative and Quantitative Analyses of Alkaloids in Chewable Areca Products from Different Geographic Regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. experts.umn.edu [experts.umn.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijhssnet.com [ijhssnet.com]

- 9. mdpi.com [mdpi.com]

- 10. Subcritical Water Extraction of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jfda-online.com [jfda-online.com]

- 12. "Optimization of arecoline extraction from areca nut using supercritica" by Rahman N.N.N. Ab, Z.I. Sarker et al. [jfda-online.com]

- 13. [PDF] Optimization of arecoline extraction from areca nut using supercritical carbon dioxide | Semantic Scholar [semanticscholar.org]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Separation of polyphenols and arecoline from areca nut (Areca catechu L.) by solvent extraction, its antioxidant activity, and identification of polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Alkaloid purification using rosin-based polymer-bonded silica stationary phase in HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for UPLC-TOFMS Metabolomic Analysis of Arecaidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arecaidine is a primary alkaloid found in the areca nut, which is consumed by millions of people worldwide. Understanding its metabolism is crucial for assessing its toxicological and pharmacological effects. This document provides a detailed protocol for the analysis of this compound and its metabolites using Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOFMS), a powerful technique for high-resolution metabolomic studies.[1][2][3] This method allows for the comprehensive identification and quantification of this compound metabolites in biological samples.[1]

Experimental Protocols

This section details the necessary steps for sample preparation and UPLC-TOFMS analysis for this compound metabolomics.

Sample Preparation (Urine)

A simple and effective method for preparing urine samples for UPLC-TOFMS analysis is as follows[1]:

-

Dilution: Dilute urine samples with 5 volumes of water.

-

Centrifugation: Centrifuge the diluted samples at 14,000 rpm to remove particulate matter and proteins.

-

Transfer: Transfer a 200 μL aliquot of the supernatant to an auto-sampler vial for analysis.

UPLC-TOFMS Analysis

The following are general parameters for the UPLC-TOFMS system. These may need to be optimized based on the specific instrumentation used.

-

UPLC System: Waters ACQUITY UPLC system (or equivalent)

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)[1]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient appropriate for separating polar metabolites.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL[1]

-

Column Temperature: 50°C

-

Mass Spectrometer: Waters Q-Tof Premier (or equivalent)

-

Ionization Mode: Positive Ion Electrospray (ESI+)

-

Mass Range: m/z 100-1000

-

Data Acquisition: Data-dependent acquisition (DDA) or wide-pass DDA to acquire both full scan MS and MS/MS data.

Data Presentation

The following tables summarize the quantitative data on the excretion of this compound and its major metabolite in urine after administration in mice, as reported in the literature.

Table 1: Urinary Excretion of this compound and its Metabolite after this compound Administration (20 mg/kg p.o.) in Mice (0-12h) [1][2]

| Compound | % of Dose Excreted |

| Unchanged this compound | 15.1 - 23.0 |

| N-methylnipecotic acid | 14.8 - 37.7 |

Table 2: Urinary Excretion of Arecoline and its Metabolites after Arecoline Administration (20 mg/kg p.o.) in Mice (0-12h) [1][2]

| Compound | % of Dose Excreted |

| Unchanged Arecoline | 0.3 - 0.4 |

| This compound | 7.1 - 13.1 |

| Arecoline N-oxide | 7.4 - 19.0 |

| N-methylnipecotic acid | 13.5 - 30.3 |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the metabolic pathway of this compound.

Caption: UPLC-TOFMS experimental workflow for this compound metabolite analysis.

Caption: Metabolic pathway of this compound.

Data Analysis Workflow

The data generated from UPLC-TOFMS is complex and requires a systematic workflow for analysis.

-

Data Conversion: Raw data files are typically converted to an open format like mzXML or mzML using tools such as ProteoWizard.

-

Peak Picking and Alignment: Software packages like XCMS or MZmine are used to detect chromatographic peaks, correct for retention time shifts, and align peaks across different samples.[4]

-

Multivariate Statistical Analysis: To identify significant differences in metabolite profiles between sample groups (e.g., control vs. treated), multivariate statistical methods such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are employed.[1]

-

Metabolite Identification: Putative metabolites are identified by matching their accurate mass and MS/MS fragmentation patterns against metabolome databases (e.g., METLIN, HMDB) or by comparison with authentic chemical standards.

Conclusion